2,2,3-Trimethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-ol
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Overview
Description
2,2,3-Trimethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-ol is an organic compound known for its unique structure and properties. This compound is often used in various scientific research applications due to its ability to interact with different molecular targets and pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-ol typically involves multiple steps. One common method includes the reaction of a pyridine derivative with a piperidine compound under controlled conditions. The reaction is often catalyzed by a suitable catalyst and may require specific temperature and pressure settings to achieve optimal yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trimethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophilic reagents like sodium hydroxide, electrophilic reagents like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce alkanes or alkenes .
Scientific Research Applications
2,2,3-Trimethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism by which 2,2,3-Trimethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-3-(pyridin-3-yl)phenylborane: Known for its electron-transport properties.
2,2,6-Trimethyl-6-vinyltetrahydropyran-3-ol: Used in organic synthesis and material science.
Uniqueness
2,2,3-Trimethyl-6-[2-(pyridin-3-yl)piperidin-1-yl]hex-4-yn-3-ol stands out due to its unique structure, which allows for specific interactions with molecular targets. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C19H28N2O |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2,2,3-trimethyl-6-(2-pyridin-3-ylpiperidin-1-yl)hex-4-yn-3-ol |
InChI |
InChI=1S/C19H28N2O/c1-18(2,3)19(4,22)11-8-14-21-13-6-5-10-17(21)16-9-7-12-20-15-16/h7,9,12,15,17,22H,5-6,10,13-14H2,1-4H3 |
InChI Key |
IYKQTVFUXRFGAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C#CCN1CCCCC1C2=CN=CC=C2)O |
Origin of Product |
United States |
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